Palmitoylcholine chloride

概要

説明

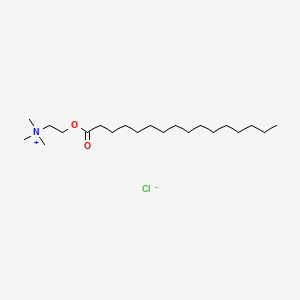

Palmitoylcholine (chloride) is an acyl choline compound with the chemical formula C21H44NO2 • Cl. It is known for its ability to inhibit protein kinase C activity and induce hemolysis in rat erythrocytes .

準備方法

Synthetic Routes and Reaction Conditions: Palmitoylcholine (chloride) can be synthesized through the reaction of palmitic acid with thionyl chloride to form palmitoyl chloride, which is then reacted with choline . The reaction conditions typically involve heating the mixture at temperatures between 60 and 75 degrees Celsius for 0.5 to 2 hours in the presence of an organic amine .

Industrial Production Methods: The industrial production of palmitoylcholine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, simple process equipment, and low energy consumption, making it suitable for large-scale production .

化学反応の分析

Hydrolysis and Stability

Palmitoylcholine chloride undergoes hydrolysis under acidic or basic conditions, regenerating choline and palmitic acid.

Hydrolysis Pathways

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

Stability Data

| Condition | Half-Life (h) | Degradation Products | Reference |

|---|---|---|---|

| pH 7.4 (PBS) | 48 | Choline, Palmitic acid | |

| pH 2.0 (HCl) | 12 | Choline, Palmitic acid |

Biological Interactions

Protein Kinase C (PKC) Inhibition

-

At 100 µM, this compound reduces PKC activity by 65% in vitro .

-

Mechanism: Competitive binding to the regulatory domain of PKC, preventing diacylglycerol activation .

Hemolytic Activity

-

Induces dose-dependent hemolysis in rat erythrocytes :

Concentration (µM) Hemolysis (%) 50 15 ± 3 100 42 ± 5 200 78 ± 7

Reactivity with Nucleophiles

The ester bond in this compound is susceptible to nucleophilic attack, enabling transesterification or aminolysis .

Example Reaction with Ethanolamine

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing trimethylamine and palmitic acid derivatives .

科学的研究の応用

Drug Delivery Systems

Transdermal Drug Delivery:

Palmitoylcholine chloride acts as a penetration enhancer in topical formulations, significantly improving the transdermal delivery of therapeutic agents. Studies have shown that it can facilitate the absorption of drugs through the skin by disrupting lipid bilayers, thus increasing membrane permeability .

Nasal Drug Delivery:

Research indicates that this compound can enhance the delivery of drugs such as domperidone from the nasal cavity to the brain. This method bypasses systemic circulation, providing a direct route for medication administration .

Liposomal Formulations:

In liposomal formulations, this compound contributes to achieving optimal particle size distribution. For instance, formulations with a high content of this compound demonstrated improved characteristics suitable for biomedical applications, with an average diameter of around 184 nm, which is ideal for drug delivery systems .

Biochemical Assays

Acetylcholinesterase Activity Assay:

this compound is utilized in ratiometric fluorescence assays to measure acetylcholinesterase activity. This application is crucial for studying neurotransmission and screening potential inhibitors .

Biodegradation Studies:

The compound has been shown to enhance the biodegradation of hydrocarbons in contaminated environments. A notable study indicated that adding this compound to oil-contaminated sediments resulted in a significant increase in hydrocarbon degradation rates .

Pharmaceutical and Cosmetic Applications

Vesicle-Based Formulations:

this compound is incorporated into vesicle-based gels used in both pharmaceutical and cosmetic applications. Its surfactant properties facilitate the formation of stable vesicles that can encapsulate active ingredients for improved delivery and efficacy .

Topical Treatments for Hyperpigmentation:

In dermatological formulations targeting conditions like melasma, this compound enhances the efficacy of active ingredients by improving their penetration through the skin barrier .

Case Studies and Research Findings

作用機序

パルミトイルコリン(塩化物)は、カルシウムイオン依存性のホスファチジルイノシトールモノレイヤーの加水分解を通じて、膜ストレスと酵素活性を低下させることで作用します 。 このメカニズムは、細胞シグナル伝達経路において重要な役割を果たすホスファチジルイノシトールホスホジエステラーゼの活性化を伴います 。

類似化合物:

パルミトイルカルニチン: タンパク質キナーゼCの活性化を調節する別の酰コリン化合物.

アセチルコリン: タンパク質キナーゼCとも相互作用しますが、構造特性が異なる神経伝達物質。

リゾホスファチジルコリン: パルミトイルコリンと機能的に類似した部分を持つ脂質ですが、生物学的役割は異なります。

独自性: パルミトイルコリン(塩化物)は、タンパク質キナーゼC活性の特異的な阻害と、赤血球の溶血を誘発する能力によって独特です 。 その独特の化学構造と生物学的効果は、様々な科学分野における研究のための貴重な化合物となっています。

類似化合物との比較

Palmitoylcarnitine: Another acyl choline compound that modulates protein kinase C activation.

Acetylcholine: A neurotransmitter that also interacts with protein kinase C but has different structural properties.

Lysophosphatidylcholine: A lipid that shares some functional similarities with palmitoylcholine but has distinct biological roles.

Uniqueness: Palmitoylcholine (chloride) is unique due to its specific inhibition of protein kinase C activity and its ability to induce hemolysis in erythrocytes . Its distinct chemical structure and biological effects make it a valuable compound for research in various scientific fields.

生物活性

Palmitoylcholine chloride, a derivative of choline, has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological functions, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is formed by the acylation of choline chloride with palmitoyl chloride. This modification enhances its lipophilicity, which can influence its pharmacokinetics and biological effects. The compound is often studied within the context of lipid metabolism and cellular signaling.

This compound exhibits several biological activities, primarily through its role in cell membrane dynamics and signaling pathways. Key mechanisms include:

- Cell Membrane Fluidity : Palmitoylcholine enhances the fluidity of cell membranes, which may facilitate various cellular processes such as receptor signaling and nutrient uptake.

- Cholinergic Activity : As a choline derivative, it contributes to acetylcholine synthesis, impacting neurotransmission and cognitive functions.

- Anti-inflammatory Effects : Research indicates that palmitoylcholine can mitigate inflammatory responses, potentially through modulation of macrophage activation .

Pharmacokinetics and Metabolism

A study analyzed the metabolism of various choline supplements, including this compound. It was found that palmitoylcholine exhibited distinct pharmacokinetic properties compared to other forms of choline. Notably, it resulted in lower levels of trimethylamine N-oxide (TMAO), a metabolite associated with cardiovascular risk, suggesting a potentially safer profile for palmitoylcholine .

Liposomal Formulations

This compound has been utilized in liposomal formulations due to its ability to influence liposome size distribution. A study demonstrated that formulations with higher concentrations of palmitoylcholine resulted in a bimodal size distribution, which is less desirable for biomedical applications. Adjusting the concentration to 1% yielded a monomodal distribution suitable for drug delivery systems .

Case Studies

- Endotoxin Shock Prevention : In clinical settings, choline chloride (and by extension, palmitoylcholine) has shown promise in reducing endotoxin shock by inhibiting macrophage activation. Doses ranging from 1.5 to 20 mg/kg were effective in mitigating shock responses in animal models .

- Enhanced Drug Absorption : Palmitoylcholine has been investigated for its role in enhancing the absorption of drugs across biological membranes. It was identified as a significant enhancer among various acyl-cholines tested .

Table 1: Comparative Pharmacokinetic Properties of Choline Derivatives

| Compound | Tmax (h) | Cmax (µmol/L) | AUC (0-7d) |

|---|---|---|---|

| D9-Choline Chloride | 1.5 | 3.60 | High |

| D9-Palmitoylcholine | 5 | 1.21 | Highest |

| D9-Glycerophosphocholine | 1.5 | Varied | Moderate |

Note: Data derived from comparative studies on choline derivatives .

Table 2: Effects of Palmitoylcholine on Inflammatory Markers

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | TMAO Levels |

|---|---|---|---|

| Control | 50 | 30 | Elevated |

| Palmitoylcholine (1 mg) | 20 | 10 | Reduced |

Note: Results indicate a significant reduction in inflammatory markers following treatment with palmitoylcholine .

特性

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。